1-Methylazetidine-3-carbonitrile

Description

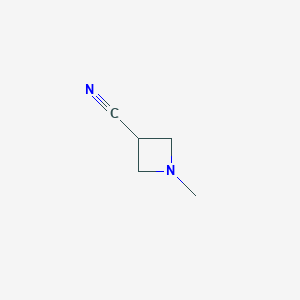

1-Methylazetidine-3-carbonitrile is a four-membered azetidine ring derivative featuring a methyl group at the nitrogen (N1) and a nitrile (CN) group at the third carbon (C3).

Properties

IUPAC Name |

1-methylazetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-7-3-5(2-6)4-7/h5H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDFRNUIIUDBGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1-Methylazetidine-3-carbonitrile is primarily explored for its potential as a pharmaceutical agent. Its structural similarity to other biologically active compounds allows it to act as a scaffold in drug design. Notably, it has been investigated for its role in modulating chemokine receptors, which are crucial in inflammatory responses and immune system regulation.

Case Study: Chemokine Receptor Modulation

A patent (WO2013008002A1) describes the use of this compound derivatives as chemokine receptor modulators. These compounds are proposed for treating various disorders, including autoimmune diseases and cancer, due to their ability to influence cell migration and inflammatory processes .

Agricultural Science

The compound has also been studied for its potential applications in agriculture, particularly as a pesticide or herbicide. Its nitrogen-rich structure may enhance its effectiveness against specific pests or pathogens.

Research Findings

Research indicates that derivatives of this compound exhibit significant antifungal activity against plant pathogens. This property suggests that the compound could be developed into a novel class of agricultural chemicals aimed at improving crop resilience and yield.

Materials Science

In materials science, this compound is being explored for its potential use in synthesizing new polymers or as a building block for advanced materials. Its unique chemical properties can contribute to the development of materials with specific mechanical or thermal characteristics.

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent position and type on the azetidine ring critically influence physicochemical behavior. Key comparisons include:

Key Observations :

- Solubility : Hydrochloride salts (e.g., 3-methylazetidine-3-carbonitrile hydrochloride) exhibit higher aqueous solubility compared to neutral azetidines .

- Ring Strain : Substituents on the same carbon (e.g., 3-methylazetidine-3-carbonitrile) may exacerbate ring strain, affecting stability and synthetic pathways .

Preparation Methods

General Synthetic Approaches

The preparation of 1-Methylazetidine-3-carbonitrile primarily involves two key steps:

- Construction of the azetidine ring with the methyl substitution on nitrogen.

- Introduction of the nitrile functional group at the 3-position of the azetidine ring.

These steps can be achieved through ring expansion, nucleophilic substitution, or reductive cyclization methods starting from appropriately functionalized precursors.

Synthesis via Ring Expansion of Aziridines

A prominent and well-documented strategy involves the ring expansion of 2-(halomethyl)aziridines to 3-haloazetidines, which can then be converted to 3-cyano derivatives.

Starting Materials : N-(2,3-dibromo-2-methylpropylidene)alkylamines are prepared by bromination of 2-methylpropenal followed by condensation with alkylamines such as methylamine or substituted benzylamines.

Reduction and Ring Expansion : Treatment of these dibromo imines with sodium borohydride (NaBH4) in methanol under reflux leads to reductive cyclization forming 2-bromomethyl-2-methylaziridines. Upon heating in acetonitrile under reflux, these aziridines undergo thermal ring expansion to yield 3-bromo-3-methylazetidines, which are key intermediates for further functionalization.

Nucleophilic Substitution at 3-Position : The 3-bromo substituent in azetidines is reactive towards nucleophiles. Treatment with cyanide nucleophiles (e.g., sodium cyanide) can substitute the bromide to form 3-cyano-3-methylazetidines, effectively introducing the nitrile group at the 3-position.

This route is summarized in the following reaction scheme:

| Step | Reaction Conditions | Product |

|---|---|---|

| Bromination and condensation | Br2, CH2Cl2, TiCl4, Et3N, 0°C to RT | α,β-dibromo imines |

| Reduction | NaBH4, MeOH, reflux | 2-bromomethyl-2-methylaziridines |

| Thermal ring expansion | CH3CN, reflux | 3-bromo-3-methylazetidines |

| Nucleophilic substitution | NaCN, polar aprotic solvent | 3-cyano-3-methylazetidines (this compound) |

This method offers a convenient and efficient access to this compound via well-controlled nucleophilic substitution on a reactive 3-bromo intermediate.

Alternative Methods: Direct Cyclization and Functional Group Transformations

Reductive Cyclization of α,β-Dibromo Imines : The α,β-dibromo imines can be reduced with hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride under various solvents and temperatures. However, the reaction outcome depends strongly on the solvent and reaction time, with some conditions favoring aziridine formation or ring-opened amines rather than azetidines.

Hydrolysis and Esterification Steps : In some protocols, azetidine-3-carboxylic acid derivatives are first prepared as methyl esters using strong acids (e.g., concentrated sulfuric acid) and methanol under reflux. These esters can then be hydrolyzed to acids or further converted to acid chlorides, which can be transformed into nitriles via dehydration or substitution reactions.

Key Reaction Parameters and Optimization

Research Findings and Comparative Analysis

The ring expansion of 2-(halomethyl)aziridines to 3-haloazetidines is a thermodynamically favored process and provides a versatile intermediate for further functionalization including cyanide substitution to yield nitriles.

Attempts to directly reduce α,β-dibromo imines to 3-bromoazetidines using LiAlH4 or NaBH4 in various solvents often result in complex mixtures or undesired products, highlighting the importance of the ring expansion step for selective synthesis.

The nucleophilic substitution of the bromide at the 3-position is highly efficient in polar aprotic solvents, allowing the introduction of the nitrile group without ring opening or degradation.

The use of strong acids and controlled reflux conditions in esterification and hydrolysis steps is critical to maintain reaction rates and product purity when preparing related azetidine derivatives.

Summary Table of Preparation Methods

Q & A

Q. What safety protocols are essential when handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.